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molecular formula C5H9NO2S B8781109 (4R)-3-methyl-1,3-thiazolidine-4-carboxylic acid

(4R)-3-methyl-1,3-thiazolidine-4-carboxylic acid

Cat. No. B8781109
M. Wt: 147.20 g/mol
InChI Key: HAWVIMZLOKHWMU-BYPYZUCNSA-N
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Patent
US08404804B2

Procedure details

L-thiazolidine-4-carboxylic acid (13.3 g) in a mixture of 37% formaldehyde (22.5 ml) and 96% formic acid (39.3 ml) was heated to 80° C. After one hour CO2 evolution ceased. The heating was continued until most of the solvent was removed. The residue was dissolved in methanol and evaporated on the rotovap three times. One equivalent of concentrated hydrochloric acid was added and the resulting salt crystallized from methanol and ethyl ether. Yield 17.0 g (92%).
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
22.5 mL
Type
solvent
Reaction Step One
Quantity
39.3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[S:5][CH2:4][NH:3][CH:2]1[C:6]([OH:8])=[O:7].[C:9](=O)=O.Cl>C=O.C(O)=O>[CH3:9][N:3]1[CH:2]([C:6]([OH:8])=[O:7])[CH2:1][S:5][CH2:4]1

Inputs

Step One
Name
Quantity
13.3 g
Type
reactant
Smiles
C1C(NCS1)C(=O)O
Name
Quantity
22.5 mL
Type
solvent
Smiles
C=O
Name
Quantity
39.3 mL
Type
solvent
Smiles
C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methanol
CUSTOM
Type
CUSTOM
Details
evaporated on the rotovap three times
CUSTOM
Type
CUSTOM
Details
the resulting salt crystallized from methanol and ethyl ether

Outcomes

Product
Name
Type
Smiles
CN1CSCC1C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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